An In-depth Technical Guide to cis-Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
An In-depth Technical Guide to cis-Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
Introduction: The Strategic Importance of the Pyrrolidine Core in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and chiral organocatalysts underscores its significance.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[2] Unlike its aromatic counterpart, pyrrole, the pyrrolidine structure introduces stereochemical complexity, which can be strategically exploited to fine-tune the pharmacological profile of a drug candidate.
This guide focuses on a key synthetic building block: cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (CAS No. 90979-49-0). This molecule offers a synthetically versatile platform, featuring two ester functionalities in a defined cis stereochemical relationship, and a secondary amine that can be further functionalized. The hydrochloride salt form enhances its stability and handling properties, making it an ideal starting material for researchers and drug development professionals. Understanding the properties, synthesis, and reactivity of this compound is essential for its effective utilization in the synthesis of more complex and biologically active molecules.
Physicochemical and Spectroscopic Properties
The hydrochloride salt of cis-diethyl pyrrolidine-2,5-dicarboxylate is typically a white to off-white solid. Its physical and spectroscopic properties are critical for its identification, purification, and use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 90979-49-0 | [3][4] |
| Molecular Formula | C₁₀H₁₈ClNO₄ | [3][4] |
| Molecular Weight | 251.71 g/mol | [3][4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported; expected to be higher than the free base and likely >150 °C | Inferred |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | Inferred from structure |
Spectroscopic Profile
While a publicly available, fully characterized set of spectra for this specific compound is not readily found, we can predict its key spectroscopic features based on its structure and data from closely related analogs.
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¹H NMR (Proton Nuclear Magnetic Resonance): Due to the C₂ symmetry of the cis-isomer, the proton NMR spectrum is expected to be relatively simple.
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H2/H5 protons: A single signal for the two equivalent methine protons at the 2- and 5-positions, likely appearing as a multiplet around 4.0-4.5 ppm.
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H3/H4 protons: The four methylene protons on the pyrrolidine ring would be expected to show complex splitting patterns, likely in the range of 2.0-2.5 ppm.
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Ethyl Ester (CH₂): A quartet around 4.2 ppm, resulting from coupling with the methyl protons.
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Ethyl Ester (CH₃): A triplet around 1.3 ppm, resulting from coupling with the methylene protons.
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N-H proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely appearing downfield (>9 ppm) in the hydrochloride salt form.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The symmetry of the molecule would also simplify the ¹³C NMR spectrum.
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C2/C5 carbons: A single signal for the two equivalent methine carbons, expected around 60-65 ppm.
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C3/C4 carbons: A single signal for the two equivalent methylene carbons, expected around 28-33 ppm.
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Carbonyl carbons: A signal in the downfield region, typically around 170-175 ppm.
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Ethyl Ester (OCH₂): A signal around 61-63 ppm.
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Ethyl Ester (CH₃): A signal in the upfield region, around 14-15 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the following key absorptions:
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N-H stretch: A broad absorption in the range of 2400-2800 cm⁻¹ is expected for the ammonium salt.
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C=O stretch (ester): A strong, sharp absorption around 1730-1745 cm⁻¹.
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C-O stretch (ester): A strong absorption in the 1150-1250 cm⁻¹ region.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the parent ion would be observed for the free base (M+H)⁺ at m/z 216.12, corresponding to the loss of HCl.
Synthesis and Stereochemical Control
The stereoselective synthesis of cis-2,5-disubstituted pyrrolidines is a well-established field, with several reliable strategies available. The most common and direct route to cis-diethyl pyrrolidine-2,5-dicarboxylate involves the catalytic hydrogenation of the corresponding pyrrole precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a plausible method for the synthesis of the target compound, adapted from established procedures for the reduction of pyrrole derivatives.
Materials:
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Diethyl pyrrole-2,5-dicarboxylate
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5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)
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Ethanol, anhydrous
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Hydrogen gas (H₂)
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Hydrochloric acid solution in ethanol or diethyl ether
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Parr hydrogenation apparatus or similar high-pressure reactor
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Celite® for filtration
Procedure:
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Catalyst Loading and Substrate Addition: In a suitable high-pressure reactor vessel, add diethyl pyrrole-2,5-dicarboxylate (1 equivalent). To this, add anhydrous ethanol to dissolve the substrate completely. Finally, add the Rh/Al₂O₃ catalyst (5-10 mol%).
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Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
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Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The hydrogenation of the pyrrole ring is generally stereoselective, yielding the cis-isomer as the major product due to the delivery of hydrogen from the less sterically hindered face of the substrate adsorbed on the catalyst surface.
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Work-up and Filtration: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
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Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude cis-diethyl pyrrolidine-2,5-dicarboxylate as an oil.
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Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether or ethanol. While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until the precipitation is complete.
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Isolation and Purification: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
Key Applications in Synthesis and Drug Development
The title compound is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals.
Synthesis of Chiral Ligands and Organocatalysts
The C₂-symmetric scaffold of cis-2,5-disubstituted pyrrolidines is a privileged structure in asymmetric catalysis.[1] The secondary amine can be functionalized to introduce catalytically active groups, and the ester functionalities can be modified or reduced to further elaborate the structure.
Precursor for Bioactive Molecules
The pyrrolidine-2,5-dicarboxylate core is a key structural motif in various biologically active compounds. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. The cis stereochemistry can be crucial for fitting into the active site of an enzyme.
Logical Flow for a Synthetic Application
Caption: Synthetic utility of cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and less prone to degradation than the free base.
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In case of exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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Consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information.
Conclusion
cis-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a valuable and versatile building block for organic synthesis and drug discovery. Its defined stereochemistry and multiple functionalization points make it an attractive starting material for the creation of complex molecular architectures. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is crucial for its effective application in research and development.
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